molecular formula C9H9N3O B2530826 1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one CAS No. 54264-50-5

1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one

Cat. No.: B2530826
CAS No.: 54264-50-5
M. Wt: 175.191
InChI Key: BIKSHPLWNCZDNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 1H-benzotriazole with propionyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the product is typically purified using industrial-scale techniques such as distillation or crystallization .

Comparison with Similar Compounds

1-(1H-1,2,3-Benzotriazol-1-yl)propan-1-one can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct physicochemical properties and reactivity compared to other benzotriazole derivatives .

Properties

IUPAC Name

1-(benzotriazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-2-9(13)12-8-6-4-3-5-7(8)10-11-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKSHPLWNCZDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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